molecular formula C15H27Cl B14788421 4-Chloro-4'-propylbi(cyclohexane)

4-Chloro-4'-propylbi(cyclohexane)

Cat. No.: B14788421
M. Wt: 242.83 g/mol
InChI Key: REUPJFPKZAXGFR-UHFFFAOYSA-N
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Description

4-Chloro-4'-propylbi(cyclohexane) is a bicyclic organic compound featuring two cyclohexane rings connected at their 1,1' positions. The molecule is substituted with a chlorine atom at the 4-position of one ring and a propyl group at the 4'-position of the adjacent ring.

Properties

Molecular Formula

C15H27Cl

Molecular Weight

242.83 g/mol

IUPAC Name

1-chloro-4-(4-propylcyclohexyl)cyclohexane

InChI

InChI=1S/C15H27Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3

InChI Key

REUPJFPKZAXGFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-propylbi(cyclohexane) can be achieved through various synthetic routes. One common method involves the chlorination of 4-propylcyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4’-propylbi(cyclohexane) may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-propylbi(cyclohexane) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclohexane derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include reduced cyclohexane derivatives.

Scientific Research Applications

4-Chloro-4’-propylbi(cyclohexane) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-propylbi(cyclohexane) involves its interaction with specific molecular targets. The chlorine atom and propyl group play a crucial role in determining the compound’s reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Substituting chlorine with other halogens significantly alters reactivity and biological activity.

Compound Name Halogen Key Properties Biological Activity (If Reported) Reference
4-Fluoro-4'-propylbi(cyclohexane) Fluorine Higher electronegativity; reduced steric hindrance compared to Cl. Moderate antimicrobial activity
4-Bromo-4'-propylbi(cyclohexane) Bromine Increased molecular weight; enhanced lipophilicity. High cytotoxicity in vitro
4-Iodo-4'-propylbi(cyclohexane) Iodine Largest atomic radius; potential for radical-mediated reactions. Lower reactivity in substitution reactions

Key Insight: Chlorine offers a balance between electronegativity and steric bulk, making it versatile in synthetic applications.

Alkyl Chain Variations

The length and branching of alkyl groups influence physical properties and intermolecular interactions.

Compound Name Alkyl Group Melting Point/Boiling Point Trends Solubility in Non-Polar Solvents
4-Chloro-4'-methylbi(cyclohexane) Methyl Lower boiling point due to reduced van der Waals forces. High solubility in hexane
4-Chloro-4'-pentylbi(cyclohexane) Pentyl Higher boiling point; increased viscosity. Moderate solubility

Key Insight : Longer alkyl chains (e.g., pentyl) enhance hydrophobicity and thermal stability, whereas methyl groups improve volatility .

Stereochemical Isomerism

The spatial arrangement of substituents affects steric and electronic profiles.

Compound Name Configuration Unique Properties
(cis,cis)-4-Chloro-4'-propylbi(cyclohexane) Cis Increased dipole moment; potential for intramolecular strain.
(trans,trans)-4-Chloro-4'-propylbi(cyclohexane) Trans Lower polarity; improved thermal stability due to staggered conformation.

Key Insight : Trans isomers generally exhibit superior stability in high-temperature applications, while cis isomers may show enhanced reactivity in polar solvents .

Functional Group Comparisons

Replacing chlorine with non-halogen groups drastically changes chemical behavior.

Compound Name Functional Group Key Differences from 4-Chloro-4'-propylbi(cyclohexane)
4-Vinyl-4'-propylbi(cyclohexane) Vinyl Enables polymerization; higher reactivity in addition reactions
4-Carboxyl-4'-propylbi(cyclohexane) Carboxylic Acid Increased acidity; utility in coordination chemistry

Key Insight : Vinyl groups introduce conjugation pathways, while carboxylic acid derivatives expand applications in metal-organic frameworks .

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